Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate
Overview
Description
Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol . It is a pyridazine derivative, characterized by the presence of a chloro group at the 3-position, a cyclopropyl group at the 6-position, and an ethyl ester group at the 4-position of the pyridazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-6-cyclopropylpyridazine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 3-position can be replaced by nucleophiles such as amines or thiols under mild conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at room temperature.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Hydrolysis: Formation of 3-chloro-6-cyclopropylpyridazine-4-carboxylic acid.
Oxidation: Formation of N-oxides.
Scientific Research Applications
Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects . Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism .
Comparison with Similar Compounds
Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate can be compared with other pyridazine derivatives such as:
- Ethyl 3-chloro-6-methylpyridazine-4-carboxylate
- Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate
- Ethyl 3-chloro-6-isopropylpyridazine-4-carboxylate
These compounds share similar structural features but differ in the substituents at the 6-position, which can significantly influence their chemical reactivity and biological activity . This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties .
Properties
IUPAC Name |
ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-5-8(6-3-4-6)12-13-9(7)11/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHFDWNDIYOINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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